N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide is an organic compound that features a furan ring, a methoxyethyl group, and a propoxybenzenesulfonamide moiety
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Furan-containing compounds are known for their wide range of biological and pharmacological characteristics
Biochemical Pathways
Furan derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the preparation of the furan-2-ylmethanol, which can be synthesized from furfural through reduction.
Etherification: The furan-2-ylmethanol is then etherified with methoxyethyl chloride in the presence of a base such as potassium carbonate to form 2-(furan-2-yl)-2-methoxyethyl ether.
Sulfonamide Formation: The final step involves the reaction of the ether with 4-propoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Products include furanones and other oxygenated furan derivatives.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, leading to a wide range of functionalized derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
N-(2-(furan-2-yl)-2-methoxyethyl)-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide is unique due to the combination of its furan ring, methoxyethyl group, and propoxybenzenesulfonamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-10-21-13-6-8-14(9-7-13)23(18,19)17-12-16(20-2)15-5-4-11-22-15/h4-9,11,16-17H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOUQFPSXAEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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